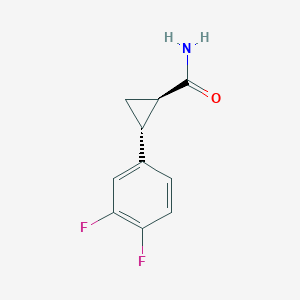
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
説明
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide, commonly referred to as DFPC, is an organic compound which is of interest due to its unique properties and potential applications in a variety of fields. DFPC is a cyclic amide, which is a type of organic compound that is composed of an amide group (a nitrogen atom bonded to a carbon atom) and a cyclic structure. It is a colorless solid that is insoluble in water and has a melting point of approximately 120°C.
科学的研究の応用
Biocatalysis in Synthesis
A ketoreductase (KRED) was used to synthesize a chiral intermediate crucial for Ticagrelor production, an effective treatment for acute coronary syndromes. This biocatalytic process offers high conversion and selectivity, simplifying the original process and enhancing safety (Guo et al., 2017).
Synthesis of Antidopaminergic Agents
The synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, designed as antidopaminergic agents, involves a Barton reductive radical decarboxylation. These compounds are analogues of haloperidol, a clinically effective antipsychotic agent (Yamaguchi et al., 2003).
Enzyme-Catalyzed Synthesis
Engineered enzymes from Bacillus subtilis were used for the synthesis of a cyclopropane precursor to ticagrelor, demonstrating high yield and selectivity. This single-step biocatalytic route is significant for pharmaceutical intermediate production (Hernandez et al., 2016).
Mass Spectrometry in Stereoisomer Characterization
Atmospheric pressure chemical ionization multi-stage mass spectrometry was applied to characterize stereoisomeric synthons of cyclopropane amino acids. This method effectively distinguishes different stereoisomers (Cristoni et al., 2000).
Lipase-Catalyzed Hydrolytic Resolution
An efficient process for the preparation of (1R,2R)-DFPCPCA from trans-2-(3,4-diflurophenyl)cyclopropyl 1,2,4-azolide was developed using immobilized Candida antarctica lipase B. This process shows promise for synthesizing optically pure 2-phenylcyclopropane-1-carboxylic acids (Wang et al., 2019).
Kilogram-Scale Synthesis
A robust chemical process for the production of N,N-Diallyl (1R, 2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide was developed, overcoming the limitations of previous methods and demonstrating safety and high yield (Li et al., 2012).
特性
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEJQVYISBUGDU-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657804 | |
| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | |
CAS RN |
1006376-62-0 | |
| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



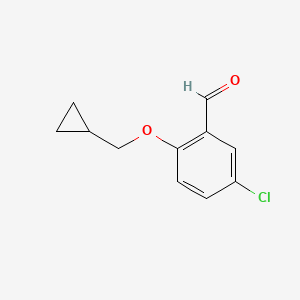
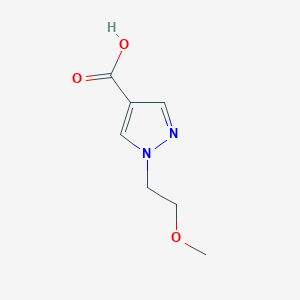

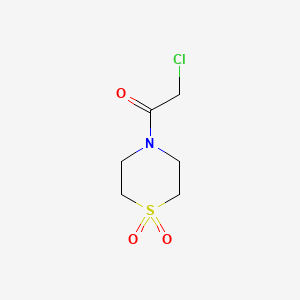
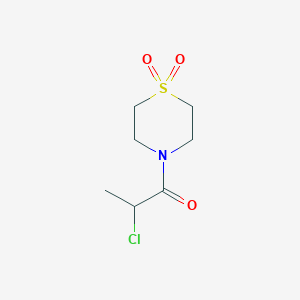
![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)
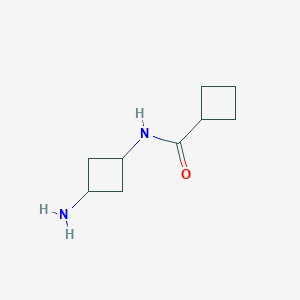
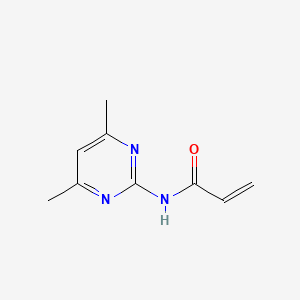
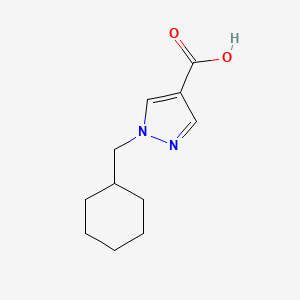
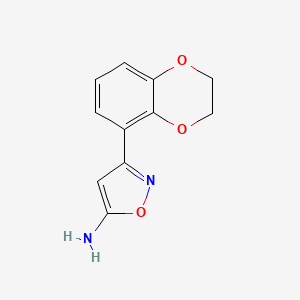
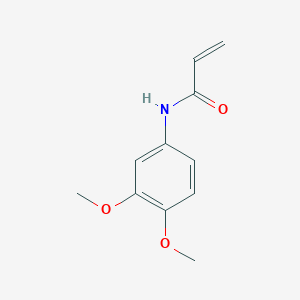
![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)
